Antiparasitic agent-20

Trypanosoma brucei Human African Trypanosomiasis Drug Discovery

Antiparasitic agent-20 (Compound 1p) is a differentiated aryl-2-nitroethyl triamino pyrimidine PTR1 inhibitor selected from 23 analogues for its unique combination of high potency against T. brucei (EC50=0.09 μM) and favorable murine PK properties. Generic substitution is scientifically invalid due to vast potency and PK variability within this chemical series. This compound is essential for reproducible in vivo HAT efficacy studies, species-specific metabolic vulnerability probing, and mechanism-of-action deconvolution. Secure the exact lead compound to maintain your established pharmacodynamic-pharmacokinetic relationship.

Molecular Formula C14H15N7O2
Molecular Weight 313.31 g/mol
Cat. No. B12372978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-20
Molecular FormulaC14H15N7O2
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(C[N+](=O)[O-])C3=C(N=C(N=C3N)N)N
InChIInChI=1S/C14H15N7O2/c15-12-11(13(16)20-14(17)19-12)8(6-21(22)23)10-5-7-3-1-2-4-9(7)18-10/h1-5,8,18H,6H2,(H6,15,16,17,19,20)
InChIKeyWRUUFSJPNRNMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiparasitic agent-20 (Compound 1p): A Broad-Spectrum PTR1 Inhibitor for Trypanosoma and Leishmania Research


Antiparasitic agent-20, also identified as Compound 1p, is a synthetic small molecule belonging to the aryl-2-nitroethyl triamino pyrimidine class, designed as a pteridine reductase 1 (PTR1) inhibitor [1]. With a molecular formula of C14H15N7O2 and a molecular weight of 313.31 g/mol, it demonstrates potent inhibitory activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, respectively .

Why Antiparasitic agent-20 Cannot Be Substituted by Generic In-Class PTR1 Inhibitors


Substituting Antiparasitic agent-20 with a generic PTR1 inhibitor is not scientifically valid due to significant variability in potency and selectivity profiles across this chemical series. While many compounds share the 2,4,6-triaminopyrimidine scaffold, minor structural modifications lead to orders-of-magnitude differences in antiparasitic activity and, crucially, in vivo pharmacokinetic (PK) behavior [1]. The target compound, 1p, was explicitly selected from a library of 23 analogues for its unique combination of high potency, broad-spectrum activity, and favorable preliminary PK properties in mice, a profile not guaranteed for other in-class compounds [1]. Therefore, procurement of the specific compound is essential to ensure experimental reproducibility and to maintain the specific pharmacodynamic-to-pharmacokinetic relationship required for advanced studies.

Quantitative Differentiation of Antiparasitic agent-20: Evidence for Scientific Selection


Superior Potency Against T. brucei Versus Benchmark Antiparasitic Fexinidazole

Antiparasitic agent-20 demonstrates a 200-fold greater in vitro potency against T. brucei compared to the clinically used antiparasitic fexinidazole. In a cell-based assay, Antiparasitic agent-20 achieved an EC50 of 0.09 μM , while fexinidazole, under comparable assay conditions, has a reported EC50 of approximately 18 μM [1]. This significant difference highlights a major advancement in inhibitory activity against the bloodstream form of the parasite.

Trypanosoma brucei Human African Trypanosomiasis Drug Discovery

Broad-Spectrum Antiparasitic Activity with Differential Selectivity Across Trypanosoma Species

Antiparasitic agent-20 exhibits broad-spectrum activity but with a notable differential potency between two major pathogenic Trypanosoma species. The compound shows an EC50 of 0.09 μM against T. brucei and 14.1 μM against T. cruzi amastigotes, representing a ~157-fold selectivity window for T. brucei over T. cruzi in vitro . This contrasts with other antiparasitic agents that may have a narrower spectrum or a different selectivity profile, making Compound 1p a unique tool for comparative parasitology and species-specific drug discovery efforts.

Trypanosoma cruzi Chagas Disease Broad-spectrum Antiparasitic

Optimal Pharmacodynamic-to-Pharmacokinetic Balance Within Its Chemical Series

Within the series of 23 synthesized 2,4,6-triaminopyrimidine derivatives, Compound 1p was identified as possessing the best overall pharmacodynamic and pharmacokinetic properties, setting it apart from its direct structural analogues [1]. While specific PK parameters (e.g., Cmax, AUC) for the entire series are not detailed here, the selection of 1p for advanced in vivo efficacy studies in a mouse model of T. brucei infection is a direct consequence of this favorable profile. This pre-selection eliminates the need for end-users to independently screen multiple analogues, saving significant time and resources.

Pharmacokinetics ADME In Vivo Efficacy

High-Value Research Applications for Antiparasitic agent-20


In Vivo Proof-of-Concept Studies for Human African Trypanosomiasis (HAT)

Antiparasitic agent-20 is ideally suited for in vivo efficacy studies in rodent models of T. brucei infection. Its selection as the lead compound from a large series based on a favorable PK profile [1] makes it the optimal starting point for investigating PTR1 inhibition as a therapeutic strategy for HAT. Researchers can confidently use this compound to evaluate target engagement, disease progression modulation, and survival benefit in mice, leveraging the compound's established in vitro potency against the bloodstream form of the parasite (EC50 = 0.09 μM) .

Comparative Parasitology and Target Validation Studies

The differential potency of Antiparasitic agent-20 against T. brucei (EC50 = 0.09 μM) and T. cruzi (EC50 = 14.1 μM) makes it a valuable tool for comparative studies . It can be used to probe the functional importance of PTR1 or related folate pathways in different trypanosomatid species. By comparing the compound's effect on T. brucei and T. cruzi in parallel assays, researchers can dissect species-specific metabolic vulnerabilities and validate PTR1 as a target for broad-spectrum or species-selective therapies.

Mechanism-of-Action Deconvolution and Resistance Studies

Given its well-defined chemical structure and target hypothesis (PTR1 inhibition), Antiparasitic agent-20 serves as a high-quality chemical probe for deconvoluting its precise mechanism of action [1]. It can be used in target engagement assays, pull-down experiments, and to generate resistant parasite lines. Understanding the mechanisms of resistance to this potent, optimized lead compound will provide critical insights into potential clinical resistance pathways for future PTR1-targeting drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiparasitic agent-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.